(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride
CAS No.:
Cat. No.: VC20462455
Molecular Formula: C18H29ClN2O5
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29ClN2O5 |
|---|---|
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | (2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C18H28N2O5.ClH/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5;/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22);1H/t15-;/m0./s1 |
| Standard InChI Key | AJFIPTMGSZSPMR-RSAXXLAASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)O.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)O.Cl |
Introduction
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride is a derivative of the parent compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylaminoethoxy side chain attached to a phenyl ring. The hydrochloride form is typically used to enhance solubility and stability.
Synthesis and Preparation
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid typically involves the use of L-tyrosine as a starting material. The process includes protecting the amino group with a tert-butoxycarbonyl group and modifying the phenol group to introduce the dimethylaminoethoxy moiety. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid.
Storage and Handling
The compound should be stored at room temperature in a dry environment to prevent degradation. Handling should follow standard laboratory safety protocols, including the use of gloves and protective eyewear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume